molecular formula C5H12ClNO B572739 1-Ethylazetidin-3-ol hydrochloride CAS No. 1354940-66-1

1-Ethylazetidin-3-ol hydrochloride

Cat. No.: B572739
CAS No.: 1354940-66-1
M. Wt: 137.607
InChI Key: YLCXUMVXZXALMZ-UHFFFAOYSA-N
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Description

1-Ethylazetidin-3-ol hydrochloride is a chemical compound belonging to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and reactivity. The hydrochloride salt form of 1-Ethylazetidin-3-ol enhances its solubility and stability, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethylazetidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable epoxide, followed by cyclization to form the azetidine ring. The resulting 1-Ethylazetidin-3-ol can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, optimization of reaction conditions to maximize yield and minimize by-products, and efficient purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted azetidine derivatives.

Scientific Research Applications

1-Ethylazetidin-3-ol hydrochloride has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of biological systems and as a potential precursor for bioactive molecules.

    Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethylazetidin-3-ol hydrochloride can be compared with other azetidine derivatives, such as:

  • 1-Methylazetidin-3-ol
  • 1-Propylazetidin-3-ol
  • 1-Butylazetidin-3-ol

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and applications. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct from its analogs and suitable for particular research and industrial applications.

Properties

IUPAC Name

1-ethylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-6-3-5(7)4-6;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXUMVXZXALMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-66-1
Record name 3-Azetidinol, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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